N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-Hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-derived carboxamide featuring a branched alkyl chain with hydroxyl and methoxy substituents. This structural motif is characteristic of compounds designed for enhanced solubility and bioactivity, as oxygen-containing groups (hydroxy, methoxy) improve hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(17,5-6-18-2)8-15-13(16)10-3-4-11-12(7-10)20-9-19-11/h3-4,7,17H,5-6,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYJNJNBRPDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps One common approach is to start with the benzo[d][1,3]dioxole core, which can be synthesized through a series of reactions involving phenol derivatives and methylene dioxy compounds
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Table 2: Comparative Pharmacological Data
Key Structural Determinants of Activity
Alkyl vs. Aromatic Substituents: S807’s heptan-4-yl chain confers lipophilicity, enhancing flavor receptor binding , whereas aromatic substituents (e.g., trifluoromethyl in IIc) improve enzyme inhibition via hydrophobic and electronic effects . The target compound’s branched hydroxy/methoxy alkyl chain may balance solubility and membrane permeability, akin to [131I]I-BA52’s diethylaminoethyl group for melanin targeting .
Electron-Withdrawing Groups :
- Bromo (BNBC) and iodo ([131I]I-BA52) substituents enhance electrophilic interactions, critical for DNA damage or melanin binding .
- Trifluoromethyl groups (IIc) improve metabolic stability and receptor affinity .
Metabolic and Toxicological Comparisons
Biological Activity
N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole core structure, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions starting from phenolic derivatives. Key steps include:
- Formation of the benzo[d][1,3]dioxole core through reactions involving methylene dioxy compounds.
- Substitution reactions to introduce the carboxamide and hydroxy groups.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay. The results demonstrated:
- IC50 Values : The compound showed promising IC50 values lower than those of standard chemotherapeutic agents like doxorubicin in certain cell lines.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These findings suggest that the compound may effectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells (IC50 > 150 µM) .
The mechanism by which this compound exerts its effects involves:
- EGFR Inhibition : It has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell signaling pathways.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells, as evidenced by annexin V-FITC assays and analysis of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it exhibits activity against specific bacterial strains, although further research is needed to quantify this effect and elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Studies : In various experiments, derivatives of benzo[d][1,3]dioxole were synthesized and tested for their cytotoxic effects on tumor cells. Many derivatives displayed significant antiproliferative activity compared to established chemotherapeutics .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
